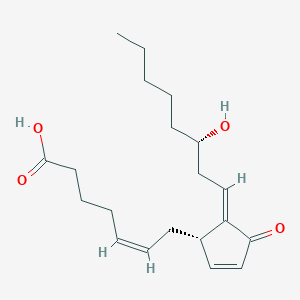

delta12-PGJ2

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319130 | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87893-54-7, 102839-03-2 | |

| Record name | Δ12-PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Methodological & Application

Application Note & Protocols: Synthesis of Δ¹²-Prostaglandin J₂ Analogs for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction and Strategic Rationale

Prostaglandins of the J-series, particularly Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) and its metabolite 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), are lipid signaling molecules that play critical roles in the resolution of inflammation. These cyclopentenone prostaglandins (cyPGs) are characterized by a highly reactive α,β-unsaturated carbonyl group within their cyclopentenone ring. This electrophilic center allows them to form covalent adducts with nucleophilic residues (like cysteine) in target proteins, modulating their function.[1][2]

One of the most studied targets is the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis, glucose metabolism, and inflammation.[1][3] While 15d-PGJ₂ was identified as a potent endogenous PPARγ ligand, its biological effects are pleiotropic, also impacting pathways like NF-κB and STAT3 signaling, often through PPARγ-independent mechanisms.[4][5] The concentrations required for in vitro activity are often much higher than physiological levels, prompting further investigation into their precise mechanisms and the potential for developing more potent and selective therapeutic agents.[1][2]

The synthesis of novel Δ¹²-PGJ₂ analogs is a cornerstone of efforts to dissect these complex signaling activities. By systematically modifying the core structure, Structure-Activity Relationship (SAR) studies can elucidate the specific chemical features required for:

-

Potency and selectivity towards specific protein targets (e.g., PPARγ vs. other covalent targets).

-

Enhanced metabolic stability and pharmacokinetic properties.

-

Modulation of downstream biological effects, such as anti-inflammatory or anti-proliferative activity.[6]

This guide provides a strategic framework and detailed protocols for the design, synthesis, and characterization of a library of Δ¹²-PGJ₂ analogs to empower these critical SAR investigations.

Design Strategy for a Δ¹²-PGJ₂ Analog Library

A successful SAR campaign relies on the logical and systematic modification of the parent molecule. The Δ¹²-PGJ₂ scaffold offers three primary regions for chemical diversification:

-

The α-Chain (Carboxylic Acid Chain): Modifications here can influence solubility, receptor interaction, and cell permeability.

-

The ω-Chain (Alkyl Chain): Alterations to this chain can impact lipophilicity and interactions within hydrophobic pockets of target proteins.[7]

-

The Cyclopentenone Core: This is the key pharmacophore. Modifications can fine-tune the electrophilicity of the enone system, which is critical for covalent interactions.[4]

The following table outlines a starting point for a focused analog library.

Table 1: Proposed Δ¹²-PGJ₂ Analog Library for Initial SAR Screening

| Analog ID | Region of Modification | Specific Modification | Scientific Rationale |

| LEAD-001 | Parent Compound | Δ¹²-PGJ₂ (Reference) | Establish baseline activity for all assays. |

| ANA-A01 | α-Chain | Methyl Ester | Investigate the necessity of the free carboxylic acid for activity. |

| ANA-A02 | α-Chain | Amide (e.g., with Glycine) | Modulate polarity and introduce potential new H-bonding interactions. |

| ANA-W01 | ω-Chain | Truncated Chain (e.g., hexyl) | Probe the importance of chain length for hydrophobic interactions. |

| ANA-W02 | ω-Chain | Phenyl Terminus | Introduce aromatic interactions within the ligand-binding pocket. |

| ANA-C01 | Cyclopentenone Core | Saturated C13-C14 bond | Determine the role of the extended conjugation in the ω-chain for activity.[6] |

| ANA-C02 | Cyclopentenone Core | 15-keto group | Assess the contribution of the C15-hydroxyl group to binding and activity. |

General Synthetic Scheme & Workflow

The synthesis of Δ¹²-PGJ₂ analogs can be approached through a convergent strategy, assembling the α- and ω-chains onto a pre-formed cyclopentenone core. A common and robust approach involves three key transformations:

-

Conjugate Addition (Michael Addition): Introduction of the ω-chain to the cyclopentenone ring. This is a crucial C-C bond-forming reaction.[8][9][10]

-

Aldol Condensation/Elimination: Formation of the enone system within the ring.

The overall workflow is depicted below.

Caption: Convergent synthetic workflow for Δ¹²-PGJ₂ analogs.

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a Δ¹²-PGJ₂ analog. Note: These are generalized procedures and may require optimization based on the specific analog being synthesized. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 4.1: Synthesis of the Cyclopentenone Core via Michael Addition

This protocol describes the 1,4-conjugate addition of the ω-chain, represented by a lithium diorganocuprate, to a protected 4-hydroxy-2-cyclopentenone. This is a foundational step in many prostaglandin syntheses.[14][15]

Materials & Reagents:

-

(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one

-

ω-chain vinyl iodide (e.g., (E)-1-iodo-oct-1-en-3-ol, protected)

-

tert-Butyllithium (t-BuLi), 1.7 M in pentane

-

Copper(I) iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare the Gilman Reagent: In a flame-dried, three-neck flask under Argon, suspend CuI in anhydrous THF at -78°C.

-

To a separate flask containing the ω-chain vinyl iodide in anhydrous Et₂O at -78°C, add two equivalents of t-BuLi dropwise. Stir for 30 minutes to facilitate lithium-halogen exchange, forming the vinyllithium species.

-

Transfer the freshly prepared vinyllithium solution to the CuI suspension via cannula. Allow the mixture to stir for 45 minutes at -78°C to form the lithium diorganocuprate reagent.

-

Conjugate Addition: To the cuprate solution, add a solution of (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one in THF dropwise. Monitor the reaction by TLC until the starting enone is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Extract the aqueous layer three times with Et₂O. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (the protected prostaglandin core) by flash column chromatography on silica gel.

Causality & Expertise: The use of a lithium diorganocuprate (Gilman reagent) is critical for achieving efficient 1,4-addition while minimizing undesired 1,2-addition to the carbonyl group. Performing the reaction at low temperatures (-78°C) is essential to maintain the stability of the organometallic reagents and prevent side reactions.

Protocol 4.2: α-Chain Installation via Wittig Reaction

This protocol details the attachment of the 7-carbon α-chain using the Wittig reaction, a reliable method for forming carbon-carbon double bonds from carbonyls.[13][16]

Materials & Reagents:

-

Prostaglandin core intermediate from Protocol 4.1 (after conversion to the corresponding aldehyde)

-

(4-Carboxybutyl)triphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or THF

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the Ylide: In a flame-dried flask under Argon, suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous DMSO.

-

Add two equivalents of a strong base (e.g., KOtBu) portion-wise. The solution should turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 1 hour at room temperature.

-

Wittig Reaction: Cool the ylide solution to 0°C. Add a solution of the aldehyde intermediate (from the previous step) in a minimal amount of DMSO dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

-

Workup: Pour the reaction mixture into ice-cold water and acidify to pH ~4 with 1 M HCl.

-

Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The crude product contains the desired analog and triphenylphosphine oxide. Purify by flash column chromatography. This step can be challenging; often, a sequence of chromatographic steps is required.

Causality & Expertise: The choice of base and solvent is crucial for the stereochemical outcome of the Wittig reaction. For prostaglandin synthesis, achieving the natural (Z)-olefin geometry at C5-C6 is paramount. Using non-stabilized ylides in polar aprotic solvents like DMSO under salt-free conditions generally favors the (Z)-isomer.[12]

Biological Evaluation & Key Signaling Pathways

Once synthesized and characterized (via ¹H-NMR, ¹³C-NMR, HRMS, and HPLC), the analogs must be evaluated for biological activity.

Primary Assay: PPARγ Activation

A cell-based reporter gene assay is the standard method for assessing PPARγ agonism.

-

Principle: Cells (e.g., HEK293T) are co-transfected with an expression vector for full-length human PPARγ and a reporter vector containing a luciferase gene downstream of a PPARγ-responsive promoter element (PPRE).

-

Procedure: Transfected cells are treated with the synthesized analogs at various concentrations. The activation of PPARγ leads to the expression of luciferase, which is quantified by measuring luminescence after adding a substrate.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for each analog.

Key Signaling Pathway: PPARγ-RXR Activation

Δ¹²-PGJ₂ analogs primarily function by binding to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to PPREs in the promoter regions of target genes, recruiting co-activators and initiating transcription.[3]

Caption: PPARγ activation pathway by a Δ¹²-PGJ₂ analog.

Conclusion & Future Directions

The synthetic and analytical protocols detailed in this guide provide a robust framework for generating and evaluating novel Δ¹²-PGJ₂ analogs. The data derived from these SAR studies will be invaluable for understanding the complex biology of cyclopentenone prostaglandins and for guiding the development of next-generation therapeutics targeting PPARγ and related pathways. Future work should focus on exploring analogs with improved metabolic stability and probing their effects on PPARγ-independent pathways to develop compounds with more refined and targeted pharmacological profiles.

References

-

Valiullina, Z. R., et al. (n.d.). Synthesis of ¹²‐PGJ analogues 17 and 18. ResearchGate. Available at: [Link]

-

Fukushima, M., et al. (1988). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. PubMed. Available at: [Link]

-

(2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts. Available at: [Link]

-

Zhuang, H., et al. (n.d.). Synthesis pathway of cyclopentenone prostaglandins of the J series. ResearchGate. Available at: [Link]

-

(n.d.). 12 -PGJ2-, PGJ3-1,15-lactones and their analogs: method of synthesis.... ResearchGate. Available at: [Link]

-

Usui, S., et al. (2005). Design, synthesis, and biological activity of novel PPARgamma ligands based on rosiglitazone and 15d-PGJ2. PubMed. Available at: [Link]

-

(n.d.). Enantioselective Synthesis of 15-Deoxy-Δ 12,14 -Prostaglandin J 2. ResearchGate. Available at: [Link]

-

Kim, D. J., et al. (2021). 15-Deoxy-Δ12,14 -prostaglandin J2 binds and inactivates STAT3 via covalent modification of cysteine 259 in H-Ras-transformed human breast epithelial cells. PubMed. Available at: [Link]

-

Li, J., et al. (2019). Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. National Institutes of Health. Available at: [Link]

-

Suri, N., et al. (2019). Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. PMC. Available at: [Link]

-

Shaik, F. B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. PMC. Available at: [Link]

-

de la Pradilla, A. G., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

-

Bell-Parikh, L. C., et al. (2003). Biosynthesis of 15-deoxy-∆12,14-PGJ2 and the ligation of PPARγ. The Journal of Clinical Investigation. Available at: [Link]

-

Nicolaou, K. C., et al. (2018). Synthesis and Biological Investigation of Δ(12)-Prostaglandin J3 (Δ(12)-PGJ3) Analogues and Related Compounds. ResearchGate. Available at: [Link]

-

(n.d.). Synthesis pathway of cyclopentenone prostaglandins of the J2 series.... ResearchGate. Available at: [Link]

-

She, Q., et al. (2019). 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. PMC. Available at: [Link]

-

Ward, J. E., et al. (2004). PPARγ ligands, 15-deoxy-Δ12,14-prostaglandin J2 and rosiglitazone regulate human cultured airway smooth muscle proliferation through different mechanisms. PMC. Available at: [Link]

-

Gilroy, D. W. (2003). 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? PMC. Available at: [Link]

-

Ugawa, M. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. SlideShare. Available at: [Link]

-

Suzuki, M., et al. (1985). Prostaglandin synthesis. 10. An extremely short way to prostaglandins. Journal of the American Chemical Society. Available at: [Link]

-

Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. Available at: [Link]

-

(n.d.). 15-deoxy-delta12,14-prostaglandin. PubChem. Available at: [Link]

-

Shibata, T., et al. (2002). 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes. PubMed. Available at: [Link]

-

Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available at: [Link]

-

Pîrvu, L. (2017). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC. Available at: [Link]

-

(n.d.). The Wittig Reaction. University of Regensburg. Available at: [Link]

-

(n.d.). The Wittig Reaction: Synthesis of Alkenes. St. Olaf College. Available at: [Link]

-

NPTEL IIT Bombay. (2022). Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). YouTube. Available at: [Link]

-

(n.d.). Mechanism of Michael addition reaction. ResearchGate. Available at: [Link]

-

(2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Deoxy-Δ12,14 -prostaglandin J2 binds and inactivates STAT3 via covalent modification of cysteine 259 in H-Ras-transformed human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARγ ligands, 15-deoxy-Δ12,14-prostaglandin J2 and rosiglitazone regulate human cultured airway smooth muscle proliferation through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological activity of novel PPARgamma ligands based on rosiglitazone and 15d-PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Troubleshooting & Optimization

troubleshooting inconsistent results in delta12-PGJ2 experiments

Technical Support Center: -PGJ Experimental Consistency Guide

From: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving variability in potency, stability, and signaling of cyclopentenone prostaglandins.

If you are experiencing "ghost" results—where

This guide deconstructs the three primary sources of failure: Chemical Instability , The Albumin Paradox , and Covalent Stoichiometry .[1]

PART 1: The Pre-Analytical Phase (Chemistry & Storage)

The Core Issue:

FAQ: Why has my stock solution turned yellow/brown?

Diagnosis: Polymerization or degradation.[1]

Mechanism: The cyclopentenone ring contains an electrophilic

-

Solvent Choice: Store stock exclusively in Methyl Acetate at -80°C.

-

Why? Ethanol and DMSO are hygroscopic. Water promotes the elimination reaction that converts

-PGJ

-

-

The "Single-Shot" Rule: Never refreeze a working aliquot. Aliquot stocks into single-use glass vials (avoid plastic, see Part 2) under inert gas (Nitrogen/Argon).

-

Evaporation: If you need to change solvents (e.g., for cell culture), evaporate the Methyl Acetate under a gentle stream of Nitrogen and immediately reconstitute in PBS/Media just before use.[1] Do not leave the dry film sitting.

Visualization: The Degradation Cascade

The following diagram illustrates the inevitable decay you are fighting against.

Caption: The degradation pathway of PGD2. Note that Albumin catalyzes the formation of

PART 2: The Bio-Analytical Phase (Experimental Conditions)

The Core Issue: The "Albumin Paradox." Albumin is required to form

Troubleshooting Guide: Shifting IC

Values

Symptom: You observe an IC

-

Serum Starvation: Whenever possible, treat cells in media containing 0.1% to 0.5% FBS or use a defined serum substitute.[1]

-

Calculation: If high serum is required for cell survival, you must adjust your dosing.[1]

-

Rule of Thumb: For every 10% increase in FBS, expect a 5-10x decrease in apparent potency [1].[1]

-

-

Plasticware Adsorption: These lipids are hydrophobic.[1] Use glass or low-binding polypropylene tips and tubes for dilutions.[1] Standard polystyrene tissue culture plates can absorb up to 30% of the lipid within 2 hours.

Table: Impact of Experimental Variables

| Variable | Effect on | Resulting Artifact |

| 10% FBS | Sequestration (Binding) | False Negative (Loss of potency) |

| Plastic Tubes | Adsorption | Inconsistent dosing concentrations |

| High Cell Density | "Sponge Effect" (Adducts) | Lower effective concentration per cell |

| Thiol-rich Media | Michael Addition to Cysteines | Inactivation of the drug in media |

PART 3: The Cellular Phase (Signaling Specificity)

The Core Issue:

FAQ: Why do I see Nrf2 activation but no PPAR

activity?

Diagnosis: Covalent "Sponge" Effect.[1]

Mechanism: The Michael acceptor moiety reacts rapidly with intracellular thiols (Glutathione) and cysteine-rich proteins (Keap1). If the intracellular concentration of these "sponges" is high, the molecule never reaches the nucleus to bind PPAR

-

Standardize Seeding Density: You must normalize results to protein content or cell number .[1]

-

Scenario: A well with 1 million cells will show lower PPAR

activation than a well with 100k cells treated with the same concentration of drug, because the drug/cell ratio is lower in the dense well.[1]

-

-

Time-Point Selection:

-

Nrf2/Keap1: Fast response (30 min - 2 hours).

-

PPAR

: Slow response (Transcription dependent, 6 - 24 hours).[1]

-

Visualization: Dual Signaling Pathways

This diagram clarifies the competing fates of the molecule inside the cell.

Caption:

PART 4: Detection & Quantification[1][7][8]

The Core Issue: Distinguishing

Protocol: Validating Identity via LC-MS/MS

ELISA kits often cross-react between PGD

-

Extraction: Acidify media to pH 3.0 with dilute HCl immediately to stabilize the ring structure, then perform Ethyl Acetate extraction.[1]

-

Chromatography: Use a C18 reverse-phase column.[1]

-

Transitions (MRM):

-

Monitor the parent ion

at m/z 333 . -

Distinguish isomers by retention time (Standard required).

-

Note: 15d-PGJ

will appear at m/z 315 (loss of water). If you see a high 315 signal, your

-

References

-

Negishi, M. et al. (1995).[1] "Importance of serum albumin in the physiological action of prostaglandin D2." Journal of Biological Chemistry.

-

Levonen, A.L. et al. (2004).[1] "Cellular mechanisms of redox cell signalling: role of cysteine modification in controlling antioxidant defences." Biochemical Journal.

-

Cayman Chemical. "Product Information: Delta12-Prostaglandin J2."[1][6] Cayman Chemical Technical Data.

-

Shibata, T. et al. (2002).[1] "15-Deoxy-delta 12,14-prostaglandin J2.[1][5][6][7][8][9][10][11][12][13][14][15] A prostaglandin D2 metabolite generated during inflammatory processes."[4][5][10] Journal of Biological Chemistry.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Delta12-prostaglandin J2 as a product and ligand of human serum albumin: formation of an unusual covalent adduct at His146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Physiology and pharmacology of the prostaglandin J2 family] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation of 15-deoxy-Δ12,14-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defense induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 15-Deoxy-delta12,14-PGJ2: endogenous PPARgamma ligand or minor eicosanoid degradation product? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15-deoxy-delta 12,14-prostaglandin J2 and laminar fluid shear stress stabilize c-IAP1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of 15-deoxy-delta12,14-PGJ2 and the ligation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Albumin-binding and tumor vasculature determine the antitumor effect of 15-deoxy-Delta-(12,14)-prostaglandin-J(2) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Albumin regulates induction of peroxisome proliferator-activated receptor-gamma (PPARgamma) by 15-deoxy-delta(12-14)-prostaglandin J(2) in vitro and may be an important regulator of PPARgamma function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

minimizing off-target effects of delta12-PGJ2 in cell culture

Technical Support Center: Optimizing -PGJ in Cell Culture

Topic: Minimizing Off-Target Effects & Maximizing Data Integrity

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Dirty Drug" Paradox

Welcome to the technical guide for

The Root Cause:

-

Sequestration: It binds covalently to serum albumin in your media.

-

Off-Target Signaling: It modifies NF-

B, Keap1 (Nrf2), and Hsp70 independent of PPAR -

Instability: It isomerizes to 15-deoxy-

-PGJ

This guide provides the protocols to control these variables.

Module 1: The Serum Trap (Bioavailability)

The Problem:

Protocol: Serum Optimization Strategy

| Parameter | Standard Condition | Optimized Condition for | Reason |

| Serum % | 10% FBS | 0.5% - 1% FBS (or Serum-Free) | Reduces albumin "sink"; increases free drug concentration. |

| Dosing | Single Bolus | Pulse-Chase or Daily Refresh | |

| Carrier | Plasticware | Glass / Low-Binding Plastic | Lipophilic PGs adsorb to standard polystyrene. |

Visualizing the Fate of -PGJ

Figure 1: The kinetic fate of

Module 2: Distinguishing On-Target vs. Off-Target

The Problem: You observe an effect (e.g., cell death or cytokine reduction). Is it PPAR

The Solution: You must perform a "Rescue & Mimic" Validation .

Protocol: The GW9662 Antagonist Validation

GW9662 is an irreversible PPAR

Step-by-Step Workflow:

-

Seed Cells: Plate cells in low-serum media (1%).

-

Pre-treatment (Antagonist): Add GW9662 (1-10 µM) .

-

Critical: Incubate for 1 hour prior to adding

-PGJ

-

-

Treatment: Add

-PGJ -

Positive Control (The Mimic): In a separate well, treat with Rosiglitazone (1-10 µM) .

-

Why? Rosiglitazone is a non-electrophilic PPAR

agonist. It activates the receptor without the off-target alkylation issues.

-

-

Readout: Measure assay endpoint (e.g., Luciferase, qPCR, Viability).

Data Interpretation Guide

| Treatment | Result A (PPAR | Result B (Off-Target/Toxicity) |

| Strong Effect | Strong Effect | |

| GW9662 + | Effect Blocked | Effect Persists |

| Rosiglitazone Only | Strong Effect | No Effect |

Module 3: Managing Toxicity & ROS (The "Thiol" Warning)

The Problem:

-

WARNING: NAC is a thiol. If you add NAC to the media, it will react with

-PGJ

Protocol: Correct Toxicity Management

-

Do NOT use NAC co-treatment.

-

Use Non-Thiol Antioxidants:

-

Catalase (PEG-Catalase): Scavenges H

O -

Vitamin E (

-Tocopherol): Lipid-soluble antioxidant.

-

-

Use GSH-Ethyl Ester: Unlike NAC, this is cell-permeable and boosts internal GSH pools, but must be washed out or used carefully to avoid extracellular neutralization.

Visualizing the Validation Logic

Figure 2: Decision tree for validating the mechanism of action.

Troubleshooting & FAQs

Q: My stock solution of

-

Best Practice: Purchase

-PGJ

Q: I see massive cell death at 20 µM, but no adipogenesis. Why? A: 20 µM is likely toxic due to "chemical stress" (proteotoxic stress) from indiscriminate protein alkylation.

-

Solution: Titrate down to 1-5 µM and reduce serum concentration. The "therapeutic window" for PPAR

activation vs. toxicity is narrow for cyclopentenones.

Q: Can I use 15d-PGJ

References

-

Mechanism of Albumin Binding

- Bohbeck, J. et al. (2010).

-

(Verified via NIH/PubMed)

-

PPAR

Independent Apoptosis & ROS: -

Thiol Reactivity & Michael Addition

- Nair, D.P. et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.

-

GW9662 Antagonist Protocol

-

General Handling of Prostaglandins

Sources

- 1. Delta12-prostaglandin J2 as a product and ligand of human serum albumin: formation of an unusual covalent adduct at His146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. The peroxisome proliferator-activated receptor gamma (PPARgamma) ligands 15-deoxy-Delta12,14-prostaglandin J2 and ciglitazone induce human B lymphocyte and B cell lymphoma apoptosis by PPARgamma-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. PPAR gamma ligands, 15-deoxy-delta12,14-prostaglandin J2 and rosiglitazone regulate human cultured airway smooth muscle proliferation through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of 15-deoxy-delta(12,14)-prostaglandin J2 and a peroxisome proliferator-activated receptor gamma agonist on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-deoxy-Δ12,14-prostaglandin J2 reduces albumin-induced arthritis in temporomandibular joint of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Albumin-binding and tumor vasculature determine the antitumor effect of 15-deoxy-Delta-(12,14)-prostaglandin-J(2) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15-deoxy-Delta12,14-prostaglandin J2 inhibits glucocorticoid binding and signaling in macrophages through a peroxisome proliferator-activated receptor gamma-independent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Western Blotting for 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the detection of 15d-PGJ2-protein adducts via western blotting. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of Detecting a Reactive Lipid Electrophile

15d-PGJ2 is a reactive lipid electrophile that exerts many of its biological effects by forming covalent adducts with cellular proteins, thereby modulating their function.[1][2] This inherent reactivity presents a unique challenge for detection by standard western blotting techniques. Unlike a typical protein target, free 15d-PGJ2 is not readily resolved by SDS-PAGE and transferred to a membrane for antibody detection. Therefore, the primary goal of western blotting in this context is to detect the proteins that have been modified by 15d-PGJ2 .

This guide will walk you through the nuances of sample preparation, detection strategies, and troubleshooting common pitfalls associated with visualizing these important post-translational modifications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when embarking on 15d-PGJ2 western blotting experiments.

Q1: Can I use a primary antibody against 15d-PGJ2 to detect it on a western blot?

A1: While monoclonal antibodies specific for 15d-PGJ2 have been developed, their primary application is in enzyme-linked immunosorbent assays (ELISAs) for quantifying free 15d-PGJ2 and in immunohistochemistry.[3][4][5] Using these antibodies to detect 15d-PGJ2-protein adducts on a western blot is generally not a validated or recommended approach. The epitope on the 15d-PGJ2 molecule may be masked or altered upon covalent adduction to a protein, leading to a lack of recognition by the antibody. The more established and reliable method is to use a tagged version of 15d-PGJ2 for detection.[6][7]

Q2: What is the recommended method for detecting 15d-PGJ2-modified proteins?

A2: The most widely accepted method is the use of biotinylated 15d-PGJ2 .[6][7][8] Cells or tissues are treated with biotinylated 15d-PGJ2, which then forms covalent adducts with target proteins. These biotinylated proteins can then be readily detected on a western blot using streptavidin conjugated to horseradish peroxidase (HRP) or a fluorescent probe.[1][9] This method allows for the visualization of the entire profile of proteins adducted by 15d-PGJ2.

Q3: Why do my results show a smear or multiple bands instead of a single, sharp band?

A3: This is a very common and expected result. 15d-PGJ2 is known to form adducts with a multitude of cellular proteins.[6] Therefore, when you probe a blot for biotinylated 15d-PGJ2 adducts, you are visualizing all the proteins that have been modified. The resulting "smear" or series of bands represents the diverse population of adducted proteins in your sample. Specific bands may become more prominent depending on the cell type, treatment conditions, and the abundance and reactivity of specific protein targets.

Q4: How can I identify a specific protein that is adducted by 15d-PGJ2?

A4: To determine if a specific protein of interest is adducted, you can perform an immunoprecipitation (IP) experiment. First, treat your cells with biotinylated 15d-PGJ2. Then, perform an IP using an antibody specific to your protein of interest. Finally, run the immunoprecipitated sample on a western blot and probe with streptavidin-HRP to detect the biotin tag.[8] A positive signal would indicate that your protein of interest is indeed adducted by 15d-PGJ2.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your 15d-PGJ2 western blotting experiments.

Issue 1: No or Weak Signal

A lack of signal can be frustrating. The following guide will help you dissect the potential causes, from experimental design to technical execution.

| Potential Cause | Explanation & Solution |

| Insufficient Protein Adduction | The concentration of 15d-PGJ2 or the incubation time may be insufficient for detectable adduction. Solution: Perform a dose-response and time-course experiment to optimize the concentration of biotinylated 15d-PGJ2 and the treatment duration.[1] |

| Low Abundance of Target Protein | The protein you are investigating may be of low abundance, making the adducted fraction difficult to detect. Solution: Consider enriching your sample for the protein of interest through immunoprecipitation or subcellular fractionation before running the western blot.[10] |

| Inefficient Protein Transfer | Small or large adducted proteins may not transfer efficiently to the membrane. Solution: For smaller proteins (<15 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm). For larger proteins, optimize the transfer time and voltage. Always confirm successful transfer with a reversible stain like Ponceau S.[11][12] |

| Suboptimal Antibody/Streptavidin Concentration | The concentration of your primary antibody (for IP) or streptavidin-HRP may be too low. Solution: Titrate your antibody or streptavidin-HRP to determine the optimal concentration for your system.[11][13] |

| Expired Reagents | Ensure that your biotinylated 15d-PGJ2, streptavidin-HRP, and ECL substrate are not expired. Solution: Use fresh reagents and store them according to the manufacturer's instructions.[13] |

Issue 2: High Background

High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions.

| Potential Cause | Explanation & Solution |

| Inadequate Blocking | Insufficient blocking of the membrane can lead to non-specific binding of streptavidin-HRP. Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) is often preferred for biotin-based detection systems to avoid potential interactions with endogenous biotin-binding proteins in milk.[14][15] |

| Insufficient Washing | Inadequate washing will not effectively remove unbound streptavidin-HRP. Solution: Increase the number and duration of your wash steps. Use a wash buffer containing a mild detergent like Tween 20 (e.g., TBST or PBST).[13][16] |

| Contaminated Buffers | Bacterial growth in buffers can lead to non-specific signals. Solution: Prepare fresh buffers and filter-sterilize them if necessary.[13] |

| Membrane Handling | Touching the membrane with bare hands can transfer proteins that cause background. Solution: Always handle the membrane with clean forceps and wear gloves.[13][16] |

Issue 3: Non-Specific Bands

The appearance of unexpected bands can be confusing. Here's how to troubleshoot this issue.

| Potential Cause | Explanation & Solution |

| Endogenous Biotinylated Proteins | Cells naturally contain biotinylated proteins (e.g., carboxylases). Solution: Always run a control lane with lysate from untreated cells. This will allow you to distinguish between endogenously biotinylated proteins and those modified by biotinylated 15d-PGJ2.[6] |

| Protein Degradation | If your protein of interest is being detected after IP, multiple lower molecular weight bands could indicate degradation. Solution: Ensure that your lysis buffer contains a fresh and complete protease inhibitor cocktail. |

| Cross-Reactivity of Secondary Antibody | If you are performing an IP followed by detection with a secondary antibody, the secondary may be detecting the heavy and light chains of the IP antibody. Solution: Use IP/western blot-specific secondary antibodies that do not bind to the heavy or light chains of the primary antibody used for the IP. |

Experimental Protocols & Workflows

Protocol 1: Detection of Total 15d-PGJ2-Adducted Proteins

This protocol outlines the standard workflow for treating cells with biotinylated 15d-PGJ2 and detecting the adducted proteins.

-

Cell Treatment: Plate and grow your cells to the desired confluency. Treat the cells with varying concentrations of biotinylated 15d-PGJ2 (e.g., 0-20 µM) for a specified time (e.g., 4-16 hours).[1] Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[17]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[17]

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).[17][18]

-

-

SDS-PAGE and Western Blot:

-

Prepare your samples by adding Laemmli buffer and boiling for 5 minutes at 95°C. Note: For some transmembrane proteins, boiling can cause aggregation and loss of signal. Consider incubating at a lower temperature (e.g., 70°C for 10 minutes) if you suspect this is an issue.[19]

-

Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.[17]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with HRP-conjugated streptavidin (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

Workflow Visualization

Below are diagrams illustrating key experimental workflows.

Diagram 1: General Workflow for Detecting 15d-PGJ2 Protein Adducts

Caption: Workflow for detecting total 15d-PGJ2 adducted proteins.

Diagram 2: Troubleshooting Logic for "No Signal"

Caption: A logical flow for troubleshooting a "no signal" result.

References

-

Gutiérrez-Vidal, R., et al. (2014). Protein Thiol Modification by 15-deoxy-Δ12,14-Prostaglandin J2 Addition in Mesangial Cells: Role in the Inhibition of Pro-inflammatory Genes. Journal of Biological Chemistry. [Link]

-

Levonen, A.-L., et al. (2009). Accumulation of 15-deoxy-Δ12,14-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defense induction. Biochemical Journal. [Link]

-

Levonen, A.-L., et al. (2009). Accumulation of 15-deoxy-Δ12,14-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defence induction. Biochemical Journal. [Link]

-

Darley-Usmar, V. M., et al. (2009). Methods for imaging and detecting modification of proteins by reactive lipid species. Free Radical Biology and Medicine. [Link]

-

Kim, D. H., et al. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology. [Link]

-

Anwar, M. A., et al. (2019). 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells. Frontiers in Immunology. [Link]

-

Rossi, A., et al. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Journal of Biological Chemistry. [Link]

-

Inokuchi, T., et al. (2012). A monoclonal antibody specific for Δ12-prostaglandin J2 and its utilization in the immunological assay in cell culture system of adipocytes. Prostaglandins & Other Lipid Mediators. [Link]

-

Inokuchi, T., et al. (2012). Generation of monoclonal antibody for 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ and development of enzyme-linked immunosorbent assay for its quantification in culture medium of adipocytes. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

Precision Biosystems. (2023). How to select the correct blocking buffer for Western Blotting. Precision Biosystems. [Link]

-

Surmodics IVD. (n.d.). Western Blot Blocking Buffers. Surmodics IVD. [Link]

-

Fritz, K. S., & Petersen, D. R. (2011). Novel Approaches to identify protein adducts produced by lipid peroxidation. Free Radical Biology and Medicine. [Link]

-

Pénzes, K., et al. (2022). Loss of detection of fatty acid-metabolizing proteins in Western blot analyses - Impact of sample heating. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

Gilroy, D. W., et al. (2004). 15d-PGJ2: the anti-inflammatory prostaglandin? Immunology Letters. [Link]

-

Boster Biological Technology. (n.d.). Western Blot Blocking Buffer Optimization. Boster Bio. [Link]

-

Jia, Y., et al. (2020). An improved protein lipid overlay assay for studying lipid–protein interactions. Analytical Biochemistry. [Link]

-

Rossi, A., et al. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. PNAS. [Link]

-

Kim, E. H., et al. (2013). 15-Deoxy-Δ12,14-prostaglandin J2 Upregulates the Expression of 15-Hydroxyprostaglandin Dehydrogenase by Inducing AP-1 Activation and Heme Oxygenase-1 Expression in Human Colon Cancer Cells. PLoS One. [Link]

-

Mohammad, G., et al. (2018). 15d-PGJ2 is a new hope for controlling tumor growth. Tumour Biology. [Link]

-

Gu, F., et al. (2010). Identification of Proteins Adducted by Lipid Peroxidation Products in Plasma and Modifications of Apolipoprotein A1 with a Novel Biotinylated Phospholipid Probe. Molecular & Cellular Proteomics. [Link]

-

TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]

-

Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Bio-Techne. [Link]

-

Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

-

Shibata, T., et al. (2002). 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes. Journal of Biological Chemistry. [Link]

Sources

- 1. Accumulation of 15-deoxy-Δ12,14-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defense induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A monoclonal antibody specific for Δ12-prostaglandin J2 and its utilization in the immunological assay in cell culture system of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of monoclonal antibody for 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ and development of enzyme-linked immunosorbent assay for its quantification in culture medium of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. sfrbm.org [sfrbm.org]

- 8. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 12. blog.addgene.org [blog.addgene.org]

- 13. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. Western blot blocking: Best practices | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Western blot troubleshooting guide! [jacksonimmuno.com]

- 17. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Loss of detection of fatty acid-metabolizing proteins in Western blot analyses - Impact of sample heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

troubleshooting delta12-PGJ2 ELISA assay interference

Technical Support Center: -PGJ ELISA Assay

Status: Operational

Role: Senior Application Scientist

Topic: Troubleshooting Interference, Stability, and Specificity in

Executive Summary: The "Transient Analyte" Challenge

Welcome to the technical support hub for

The Core Problem:

The Golden Rule: You cannot measure

Module 1: The Biological Context (Know Your Enemy)[1]

To troubleshoot, you must visualize where your analyte sits in the metabolic cascade.

Pathway Visualization

Figure 1: The PGD

Caption:

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My spike-and-recovery data is terrible (<40%) in plasma/serum."

Diagnosis: Matrix Interference (Albumin Binding & Catalysis).[1] Mechanism: Serum albumin acts as a "sink" for cyclopentenone prostaglandins.[1] It does two things:

-

Sequestration: It binds

-PGJ -

Catalysis: It acts as a catalyst to convert

-PGJ

Protocol Fix: Mandatory Organic Extraction Do not attempt to run neat plasma/serum, even if the kit manual implies it is possible.

| Step | Action | Scientific Rationale |

| 1 | Acidification | Adjust sample to pH 3.0–4.0 using dilute HCl or Citrate Buffer immediately upon collection.[1] This protonates the carboxylic acid headgroup, rendering the lipid less soluble in water and more soluble in organic solvents. |

| 2 | Precipitation | Add 2-4 volumes of ice-cold acetone or ethanol. Vortex and incubate at -20°C for 30 mins. |

| 3 | Separation | Centrifuge at 3,000 x g for 10 mins. Collect the supernatant. This removes the albumin catalyst. |

| 4 | Evaporation | Evaporate the supernatant under nitrogen gas or vacuum. |

| 5 | Reconstitution | Reconstitute in the ELISA buffer immediately before plating. |

Issue 2: "I see high signal variability between replicates."

Diagnosis: Chemical Instability During Plating.[1]

Mechanism: If your ELISA plate incubation is performed at 37°C or for extended periods (overnight) at pH > 7.4, the

Corrective Actions:

-

Temperature Control: Perform all incubations at 4°C , not Room Temperature (RT) or 37°C, unless the kit explicitly uses a "trap" antibody that stabilizes the ligand.[1]

-

Buffer pH: Ensure your assay buffer is strictly pH 7.0–7.4. Avoid basic pH (>7.5), which accelerates the elimination of the hydroxyl group to form 15d-PGJ

. -

Speed: Use a plate shaker (orbital, ~500 rpm) to accelerate binding equilibrium, allowing you to shorten the incubation time.

Issue 3: "My samples read high, but I suspect cross-reactivity."

Diagnosis: Specificity Overlap.

Mechanism: Antibodies raised against the "J-series" often recognize the cyclopentenone ring structure. Because PGD

Data: Typical Cross-Reactivity Profile (Representative) Note: Consult your specific kit's insert (e.g., Cayman, Enzo) for exact lot-specific values.

| Analyte | Structural Relation | Typical Cross-Reactivity (%) | Impact |

| Target | 100% | N/A | |

| PGJ | Immediate Precursor | 15 - 40% | High Risk: If PGD |

| 15d-PGJ | Downstream Product | 5 - 20% | Moderate Risk: If samples are old/degraded.[1] |

| PGD | Parent | < 1% | Low Risk (usually).[1] |

| PGE | Isomer | < 0.01% | Negligible.[1][3] |

Validation Experiment:

If you suspect your signal is actually 15d-PGJ

Module 3: Experimental Workflow & Decision Tree

Use this logic flow to determine the correct sample preparation method.

Troubleshooting Decision Tree

Caption: Workflow for selecting sample preparation. Albumin presence is the critical decision point requiring purification.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Indomethacin to stop the interference?

A: Indomethacin is a COX inhibitor. It stops the production of PGD

Q: Why do I see a "Hook Effect" (low signal at high concentrations)? A: This is rare in competitive ELISAs (which J-series assays usually are).[1] In competitive assays, high analyte = low signal.[1] If you see high signal at high concentrations, you might have non-specific binding of the detection antibody to the matrix. Dilute your samples 1:2, 1:4, and 1:8. If the calculated concentration (corrected for dilution) is not linear, you have matrix interference.[1]

Q: How long can I store samples before extracting?

A: For

References

-

Shibata, T., et al. (2002).[1][5] "15-Deoxy-delta 12,14-prostaglandin J2.[1][2][6][4][5][7][8][9] A prostaglandin D2 metabolite generated during inflammatory processes."[4][7][9] Journal of Biological Chemistry. Available at: [Link]

-

Scherer, M., et al. (2018).[1] "Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma." Prostaglandins & Other Lipid Mediators.[1][3][4][10] Available at: [Link]

-

Bitesize Bio. (2025).[1][11] "Troubleshooting a Faulty ELISA." Bitesize Bio Technical Guides. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. bitesizebio.com [bitesizebio.com]

Validation & Comparative

A Tale of Two Agonists: A Comparative Guide to delta12-PGJ2 and Rosiglitazone in Regulating Gene Expression

For researchers and drug development professionals navigating the complex landscape of nuclear receptor modulation, the choice of a chemical tool can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of two widely studied peroxisome proliferator-activated receptor-gamma (PPARγ) agonists: the endogenous prostaglandin 15-deoxy-delta12,14-prostaglandin J2 (15d-PGJ2), a metabolite of delta12-PGJ2, and the synthetic thiazolidinedione (TZD), rosiglitazone. While both compounds converge on PPARγ, their distinct chemical properties and broader pharmacological profiles result in divergent effects on gene expression, a critical consideration for any research scientist.

At a Glance: Key Distinctions

| Feature | 15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) | Rosiglitazone |

| Origin | Endogenous, naturally occurring prostaglandin | Synthetic, member of the thiazolidinedione (TZD) class |

| Primary Target | PPARγ | Potent and selective PPARγ agonist[1] |

| PPARγ Activation (EC50) | Micromolar range | Nanomolar range (e.g., 60 nM)[1] |

| Key Mechanism of Action | PPARγ-dependent and -independent pathways | Primarily PPARγ-dependent, with some evidence of -independent effects |

| PPARγ-Independent Actions | Covalent modification of proteins (e.g., NF-κB, Keap1) due to its electrophilic nature[2][3] | Can influence signaling pathways like p38 MAPK and mTOR |

| Primary Therapeutic Areas of Research | Anti-inflammation, cancer, neuroprotection | Type 2 diabetes, insulin sensitization |

Deeper Dive: Mechanisms of Action and Their Impact on Gene Expression

The fundamental difference in how 15d-PGJ2 and rosiglitazone regulate gene expression lies in their modes of interaction with cellular machinery. Rosiglitazone is a high-affinity, selective agonist for PPARγ, a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators and displacement of corepressors initiates the transcription of genes involved in adipogenesis, glucose metabolism, and lipid homeostasis.

In contrast, 15d-PGJ2, while also a natural ligand for PPARγ, exhibits a broader and more complex mechanism of action.[4] Its electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring allows it to form covalent adducts with nucleophilic cysteine residues on various proteins.[3] This reactivity is the basis for many of its PPARγ-independent effects, most notably the direct inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the antioxidant Nrf2 pathway.[2]

This duality in 15d-PGJ2's mechanism leads to a wider range of regulated genes compared to the more focused PPARγ-centric action of rosiglitazone. For instance, in inflammatory contexts, 15d-PGJ2 can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 through both PPARγ-dependent transrepression and direct, PPARγ-independent inhibition of NF-κB signaling.[4][5] Rosiglitazone also demonstrates anti-inflammatory properties, but these are largely attributed to its PPARγ-dependent mechanisms.[6]

Visualizing the Divergent Pathways

To illustrate these distinct mechanisms, the following diagrams depict the signaling cascades initiated by rosiglitazone and 15d-PGJ2.

Caption: Rosiglitazone's primary signaling pathway.

Caption: 15d-PGJ2's dual signaling pathways.

Comparative Analysis of Gene Expression: Experimental Evidence

Direct comparisons of 15d-PGJ2 and rosiglitazone have revealed significant differences in their effects on gene expression profiles.

A study comparing the effects of 15d-PGJ2 and rosiglitazone on human Vδ2+ T cells found that while both compounds suppressed proliferation, only 15d-PGJ2 inhibited cytokine production and other effector functions.[7] This suggests that the broader anti-inflammatory actions of 15d-PGJ2 are mediated by its PPARγ-independent activities.[7]

In the context of adipocyte differentiation, both compounds are potent inducers. However, the downstream gene expression profiles can vary. Rosiglitazone strongly induces the expression of classical adipogenic markers. While 15d-PGJ2 also promotes adipogenesis, its effects on certain metabolic genes may be modulated by its other signaling interactions.

Here is a summary of their differential effects on key gene targets:

| Gene Target | Biological Function | Effect of 15d-PGJ2 | Effect of Rosiglitazone | Predominant Mechanism |

| TNF-α, IL-6 | Pro-inflammatory cytokines | Strong Inhibition[4] | Inhibition | 15d-PGJ2: PPARγ-dependent & -independent (NF-κB inhibition)[4][5]; Rosiglitazone: Primarily PPARγ-dependent |

| Adiponectin | Adipokine, insulin-sensitizing | Induction | Strong Induction | Primarily PPARγ-dependent |

| FABP4 (aP2) | Fatty acid binding protein, adipogenesis marker | Induction | Strong Induction | Primarily PPARγ-dependent |

| HO-1 (HMOX1) | Heme oxygenase-1, antioxidant enzyme | Strong Induction | Minimal to no induction | 15d-PGJ2: PPARγ-independent (Nrf2 activation) |

| iNOS (NOS2) | Inducible nitric oxide synthase, pro-inflammatory | Strong Inhibition[4] | Inhibition | 15d-PGJ2: PPARγ-dependent & -independent (NF-κB inhibition)[4]; Rosiglitazone: Primarily PPARγ-dependent |

Experimental Protocols for Comparative Gene Expression Analysis

To rigorously compare the effects of 15d-PGJ2 and rosiglitazone on gene expression, a multi-faceted approach employing quantitative real-time PCR (qPCR), microarray analysis, and RNA sequencing (RNA-seq) is recommended.

I. Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 macrophages for inflammation studies, 3T3-L1 preadipocytes for metabolic studies).

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare stock solutions of 15d-PGJ2 and rosiglitazone in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations. A vehicle control (DMSO alone) is essential.

-

Treatment: Treat cells with varying concentrations of each compound and the vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).

II. Quantitative Real-Time PCR (qPCR) for Targeted Gene Analysis

This method is ideal for validating the expression of a small number of target genes identified from broader screening methods or based on prior knowledge.

Step-by-Step Methodology:

-

RNA Isolation:

-

Lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate and isolate total RNA according to the manufacturer's protocol.

-

Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, and nuclease-free water.

-

Add the diluted cDNA template to the master mix in a 96- or 384-well qPCR plate. Include no-template controls (NTCs) for each primer set.

-

Run the qPCR plate in a real-time PCR detection system.

-

-

Thermocycling Conditions (Example):

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[8]

-

III. Microarray Analysis for Genome-Wide Profiling

Microarrays provide a high-throughput method to assess the expression of thousands of genes simultaneously.

Step-by-Step Methodology:

-

RNA Quality Control: High-quality RNA is crucial. Assess RNA integrity using an Agilent Bioanalyzer; an RNA Integrity Number (RIN) > 8 is recommended.

-

cDNA Synthesis and Labeling:

-

Synthesize first-strand cDNA from total RNA using a T7-oligo(dT) primer.

-

Synthesize second-strand cDNA.

-

Synthesize biotin-labeled cRNA by in vitro transcription.

-

-

Hybridization:

-

Fragment the labeled cRNA.

-

Hybridize the fragmented cRNA to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven.

-

-

Washing and Staining:

-

Wash the microarray to remove non-specifically bound cRNA.

-

Stain the chip with a streptavidin-phycoerythrin conjugate.

-

-

Scanning and Data Acquisition:

-

Scan the microarray using a high-resolution scanner to detect the fluorescent signals.

-

-

Data Analysis:

-

Perform background correction, normalization (e.g., RMA), and summarization of the raw data.

-

Identify differentially expressed genes between the treatment groups and the vehicle control using statistical tests (e.g., t-test or ANOVA) with a false discovery rate (FDR) correction.

-

Perform pathway and gene ontology (GO) analysis to identify enriched biological processes.

-

IV. RNA Sequencing (RNA-Seq) for Deep Transcriptomic Analysis

RNA-seq offers a more comprehensive and quantitative view of the transcriptome, allowing for the discovery of novel transcripts and alternative splicing events.

Step-by-Step Methodology:

-

Library Preparation:

-

Isolate total RNA as described for qPCR.

-

Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.

-

Fragment the RNA and synthesize first and second-strand cDNA.

-

Add sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

-

-

Data Analysis Workflow:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between conditions, accounting for biological variability.

-

Downstream Analysis: Perform pathway analysis, gene ontology enrichment, and visualization of the results (e.g., heatmaps, volcano plots).

-

Caption: Experimental workflow for comparing gene expression.

Conclusion: Choosing the Right Tool for the Job

The choice between 15d-PGJ2 and rosiglitazone as a research tool depends critically on the scientific question being addressed. Rosiglitazone, with its high potency and selectivity for PPARγ, is an excellent choice for studies specifically investigating PPARγ-dependent pathways in metabolism and insulin sensitization. Its well-defined mechanism of action provides a clearer interpretation of experimental results within this context.

15d-PGJ2, on the other hand, offers a more complex pharmacological profile. Its ability to engage both PPARγ-dependent and -independent pathways makes it a valuable tool for exploring the broader cellular responses to inflammatory and oxidative stress. Researchers interested in the interplay between metabolic and inflammatory signaling, or those investigating the therapeutic potential of targeting multiple pathways simultaneously, may find 15d-PGJ2 to be a more suitable probe. However, the interpretation of data generated with 15d-PGJ2 requires careful consideration of its pleiotropic effects.

Ultimately, a comprehensive understanding of the distinct molecular mechanisms of these two agonists is paramount for designing well-controlled experiments and accurately interpreting the resulting gene expression data. This guide provides a framework for making an informed decision and for designing rigorous experimental strategies to dissect the nuanced roles of these powerful modulators of gene expression.

References

Sources

- 1. Cell Microarray: An Approach to Evaluate Drug-Induced Alterations in Protein Expression - Advancements in Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂, an electrophilic lipid mediator of anti-inflammatory and pro-resolving signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) mediates repression of TNF-α by decreasing levels of acetylated Histone H3 and H4 at its promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rosiglitazone and 15-deoxy-Delta12,14-prostaglandin J2, ligands of the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), reduce ischaemia/reperfusion injury of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) and Rosiglitazone on Human Vδ2+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered Expressions of IL-15, IFNG, and HPRT1 Genes in the Thin Endometria of Patients with Reproductive Disorders: A Prospective Comparative Study [mdpi.com]

Publish Comparison Guide: Detection of Δ12-Prostaglandin J2 (Δ12-PGJ2)

The following guide provides an in-depth technical comparison of detection methods for Δ12-Prostaglandin J2 (Δ12-PGJ2) , focusing on antibody cross-reactivity profiles and the necessary validation against mass spectrometry.

Subtitle: Navigating Antibody Cross-Reactivity in the PGD2 Metabolite Cascade

Executive Summary: The "Elusive Intermediate" Problem

Δ12-Prostaglandin J2 (Δ12-PGJ2) is a critical but often misidentified intermediate in the Prostaglandin D2 (PGD2) degradation pathway. Unlike its stable downstream metabolite 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) —the well-characterized PPARγ ligand—Δ12-PGJ2 formation is uniquely dependent on serum albumin catalysis.

The Core Challenge: Most commercial "PGJ2" immunoassays are optimized for 15d-PGJ2. Due to high structural homology, researchers often assume cross-reactivity allows for Δ12-PGJ2 detection. This assumption is frequently incorrect. This guide compares the cross-reactivity profiles of available antibody classes against the "Gold Standard" LC-MS/MS method to prevent experimental false negatives.

The Biological Context: Why Specificity Matters

To select the correct detection method, one must understand the kinetic cascade. Δ12-PGJ2 is not a dead-end product; it is a transient gateway.

Pathway Visualization

The following diagram illustrates the degradation cascade and the specific points of potential antibody cross-reactivity.

Figure 1: The PGD2 degradation cascade. Note the albumin-dependent step forming Δ12-PGJ2.[1] Most commercial antibodies target the final 15d-PGJ2 product and show poor affinity for the Δ12 intermediate.

Comparative Analysis: Antibody Performance vs. Alternatives

This section evaluates the three primary approaches for detecting Δ12-PGJ2.

Option A: Commercial 15d-PGJ2 ELISA Kits (The "Proxy" Method)

Most common approach, but highest risk of failure for Δ12-PGJ2 specificity.

-

Mechanism: Competitive ELISA using polyclonal antibodies raised against 15d-PGJ2.

-

Cross-Reactivity Profile (Typical):

-

Verdict: UNSUITABLE for specific Δ12-PGJ2 quantification. These kits will significantly underestimate Δ12-PGJ2 levels due to low cross-reactivity. They should only be used if you are measuring the total downstream flux into 15d-PGJ2.

Option B: Specific Anti-Δ12-PGJ2 Monoclonal Antibodies (Research Grade)

The high-specificity solution, often requiring custom synthesis or specialized sourcing.

-

Mechanism: Monoclonal antibodies screened specifically against the Δ12-PGJ2 hapten.

-

Key Reference: Hirata et al. (2012) generated a specific mAb for Δ12-PGJ2.

-

Performance Data:

-

Sensitivity: 0.16 pg – 0.99 ng range.

-

Specificity (Cross-Reactivity):

-

Δ12-PGJ2: 100%

-

PGJ2: 0.5%[10]

-

15d-PGJ2: 0.2%

-

-

-

Verdict: HIGHLY RECOMMENDED for immunoassay-based detection. The extremely low cross-reactivity with 15d-PGJ2 (0.2%) allows for discrimination between the intermediate and the end-product.

Option C: LC-MS/MS (The Gold Standard)

The only method to guarantee absolute structural differentiation.

-

Mechanism: Chromatographic separation followed by mass-to-charge (m/z) detection.

-

Performance:

-

Limit of Quantification (LOQ): ~2.5 pg/mL (in plasma).

-

Selectivity: Distinguishes isomers based on retention time and fragmentation patterns.

-

-

Verdict: MANDATORY for validation. If you are establishing a new protocol, you must validate your antibody results against LC-MS/MS at least once to confirm the absence of matrix interference (e.g., albumin binding).

Summary Table: Cross-Reactivity Landscape

| Feature | Anti-15d-PGJ2 Polyclonal (Standard Commercial Kit) | Anti-Δ12-PGJ2 Monoclonal (Specialized/Custom) | LC-MS/MS (Analytical) |

| Primary Target | 15d-PGJ2 | Δ12-PGJ2 | Mass/Charge Specific |

| Δ12-PGJ2 Detection | Poor (False Negative) | Excellent | Excellent |

| Cross-Rx w/ 15d-PGJ2 | 100% (Interference) | 0.2% (Negligible) | N/A (Resolved) |

| Sample Volume | Low (50 µL) | Low (50 µL) | High (>200 µL) |

| Cost | |||

| Throughput | High (96-well) | High (96-well) | Low |

Methodological Validation Protocols

Protocol 1: Competitive ELISA Specificity Validation

Use this protocol to test if your current antibody can distinguish Δ12-PGJ2 from 15d-PGJ2.

Reagents:

-

Candidate Antibody (Anti-PGJ2 series).[10]

-

Authentic Standards: Δ12-PGJ2 and 15d-PGJ2 (Cayman Chemical or equivalent).

-

Coated Plate: Goat anti-Rabbit IgG (if using polyclonal rabbit primary).

Workflow:

-

Preparation: Prepare serial dilutions (10 pg/mL to 10 ng/mL) of both Δ12-PGJ2 and 15d-PGJ2 in assay buffer.

-

Competition: Add 50 µL of standard (Δ12 or 15d) to respective wells.

-

Tracer Addition: Add Acetylcholinesterase (AChE) or HRP-linked tracer (usually 15d-PGJ2 tracer).

-

Antibody Incubation: Add the candidate antibody. Incubate 18 hours at 4°C.

-

Development: Wash plate 5x. Add Ellman’s Reagent or TMB. Read absorbance.

-

Calculation: Plot %B/B0.

-

Calculation: Cross Reactivity (%) = (Concentration of Target at 50% B/B0 / Concentration of Ligand at 50% B/B0) x 100.

-

Success Criteria: If the antibody is specific for Δ12, the Δ12 curve should shift left (lower IC50) compared to the 15d curve.

-

Protocol 2: LC-MS/MS Extraction for Δ12-PGJ2

Required to remove albumin interference, which binds Δ12-PGJ2 avidly.

Reagents:

-

Internal Standard: d4-15d-PGJ2 (Deuterated).

-

Solvents: Ethyl Acetate, Methanol, Formic Acid.

Workflow:

-